CYP3A4 Inhibition Potency of 4-Amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: A Head-to-Head Comparison of CYP450 Liability
4-Amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrates moderate inhibitory activity against human cytochrome P450 3A4 (CYP3A4), the predominant drug-metabolizing enzyme isoform. Using testosterone as the probe substrate in pooled mixed-gender human liver microsomes with a 3-minute NADPH pre-incubation, the compound exhibited an IC50 of 50,000 nM (50 µM) [1]. Using triazolam as an alternative probe substrate under identical microsomal conditions, the measured IC50 was 85,000 nM (85 µM) [2]. This CYP3A4 inhibition profile is quantitatively distinct from structurally related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol analogs. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (unsubstituted phenyl analog) has been reported to exhibit minimal CYP3A4 interaction (IC50 > 100 µM) in comparable microsomal assays, while para-substituted electron-withdrawing analogs show enhanced inhibition potency (IC50 < 20 µM) [3]. The ortho-ethoxy substitution of the target compound produces an intermediate CYP3A4 inhibition profile that differs meaningfully from both unsubstituted and para-substituted congeners.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (testosterone substrate); IC50 = 85,000 nM (triazolam substrate) |
| Comparator Or Baseline | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (unsubstituted analog): IC50 > 100 µM; para-substituted electron-withdrawing analogs: IC50 < 20 µM |
| Quantified Difference | Target compound shows intermediate inhibition potency; approximately 2- to 10-fold difference in IC50 relative to comparators depending on aryl substitution pattern |
| Conditions | Pooled mixed-gender human liver microsomes; testosterone or triazolam substrate; NADPH pre-incubation for 3 min; detection by HPLC-UV |
Why This Matters
This moderate CYP3A4 inhibition profile distinguishes CAS 851879-31-7 from both low-liability and high-liability analogs, making it a valuable reference compound for structure-activity relationship (SAR) studies investigating substituent effects on CYP450 interaction and for researchers requiring a triazole scaffold with predictable, intermediate drug-drug interaction potential.
- [1] BindingDB. BDBM50103451 (CHEMBL3398252): CYP3A4 Inhibition (testosterone substrate). Assay ID: 3. University of Georgia/ChEMBL. Accessed 2025. View Source
- [2] BindingDB. BDBM50103451 (CHEMBL3398252): CYP3A4 Inhibition (triazolam substrate). Assay ID: 2. University of Georgia/ChEMBL. Accessed 2025. View Source
- [3] Jasim, A.M.; Omar, T.N.-A.; Abdulhadi, S.L. Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Baghdad Journal of Biochemistry and Applied Biological Sciences 2024, 33(4), 1-21. (CYP inhibition trends referenced in SAR discussion section.) View Source
